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Compound of Interest

Compound Name:
(R)-2-Amino-2-(o-tolyl)acetic acid

hydrochloride

CAS No.: 1192350-45-0

Cat. No.: B2904089

Get Quote

Executive Summary
The incorporation of ortho-tolyl groups (specifically 2-methylphenylalanine, 2-Me-Phe) into

peptide backbones represents a high-impact strategy for modulating pharmacokinetics and

pharmacodynamics. Unlike standard phenylalanine, the ortho-methyl substituent introduces

severe steric clashes with the peptide backbone, restricting rotation around the

and

torsion angles.

This guide details the structural mechanics of this constraint, validated synthetic routes for the

monomer, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols. For drug

development professionals, 2-Me-Phe is not merely a hydrophobic residue; it is a tool for

inducing stable turn conformations (typically

-turns) and shielding the peptide backbone from proteolytic hydrolysis.
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Structural Mechanics & Conformational Control
The core utility of the ortho-tolyl group lies in atropisomerism and torsional restriction. In a

standard phenylalanine residue, the phenyl ring rotates freely. In 2-Me-Phe, the methyl group at

the ortho position (C2) creates a steric barrier against the backbone amide nitrogen and

carbonyl oxygen.

The "Ortho-Effect" on Space
Restriction: The rotation about the

bond is limited. The ortho-methyl group forces the side chain into specific gauche(-) or trans
orientations to avoid clashing with the backbone.

Locking: The rotation of the phenyl ring itself (

) is hindered. This often results in the aromatic ring being perpendicular to the peptide
backbone, a geometry often required for high-affinity binding in GPCR pockets (e.g.,
Angiotensin II receptors).

Visualization of Steric Constraint
The following diagram illustrates the logical flow of how steric bulk translates to bioactivity.
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Caption: Mechanism of action for ortho-tolyl induced conformational restriction and stability.

Synthetic Routes to Enantiopure Fmoc-2-Me-Phe-
OH
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Obtaining high enantiopurity (>99% ee) is critical, as the wrong atropisomer or enantiomer can

completely abolish receptor binding. While commercial sources exist, in-house synthesis is

often required for specific isotopic labeling or derivatives.

Method A: Asymmetric Hydrogenation (The Chemical
Standard)
This is the most reliable method for scale-up. It utilizes a Rhodium catalyst with a chiral

phosphine ligand (e.g., DuPhos or BINAP) to hydrogenate a dehydroamino acid precursor.

Precursor Synthesis: Condensation of 2-methylbenzaldehyde with N-acetylglycine

(Erlenmeyer azlactone synthesis) yields the (Z)-dehydroamino acid.

Asymmetric Hydrogenation:

Catalyst: [Rh(COD)(R,R-Et-DuPhos)]OTf.

Conditions:

(3-5 bar), MeOH, RT, 12h.

Yield: Typically >95%.

Enantiomeric Excess (ee): >99%.[1]

Protection: Hydrolysis of the acetyl group followed by Fmoc-OSu protection.

Method B: Biocatalytic Cascade (The Green Route)
For laboratories equipped with fermentation capabilities, this route offers mild conditions and

eliminates heavy metal contaminants.

Substrate: 2-Methylphenylpyruvate.

Enzymes: Transaminase (ATA) coupled with an amino donor (e.g., isopropylamine).

Advantage: 100% theoretical yield and perfect stereocontrol due to enzymatic specificity.
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Comparative Analysis of Synthetic Routes
Feature

Asymmetric
Hydrogenation

Biocatalytic
Cascade

Chiral Pool
(Schöllkopf)

Scalability High (kg scale) Medium (g to kg) Low (mg to g)

Enantiopurity Excellent (>99% ee) Perfect (>99.9% ee) Good (>95% ee)

Cost High (Catalyst cost) Low (Enzyme cost) Medium

Speed Fast (1-2 days)
Slow (Optimization

req.)
Slow (Multi-step)

Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating Fmoc-2-Me-Phe-OH is non-trivial. The same steric bulk that provides biological

stability makes the coupling reaction kinetically sluggish. Standard DIC/HOBt protocols often

fail, leading to deletion sequences.

Critical Protocol Parameters
Coupling Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

or COMU. These are more reactive than HBTU/HCTU.

Base:DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is

preferred if racemization is a concern (though less likely with Phe analogues than Cys/His).

Temperature: Microwave heating is highly recommended.

for 5 minutes is standard.

Solvent: DMF is standard; NMP can be used to reduce aggregation in longer sequences.

Step-by-Step Coupling Protocol (Optimized)
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 20 min.

Activation:

Dissolve Fmoc-2-Me-Phe-OH (4.0 eq) in minimal DMF.
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Add HATU (3.9 eq).

Add DIEA (8.0 eq) immediately prior to addition to resin.

Coupling:

Add activated mixture to resin.

Microwave: Ramp to

over 2 min; hold at

for 5 min.

Alternative (Room Temp): Shake for 2 hours. Double couple is mandatory if not using

microwave.

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines,

though 2-Me-Phe is primary, the steric bulk can yield false negatives).

Capping: Cap unreacted sites with Acetic Anhydride/DIEA to prevent deletion sequences.

SPPS Decision Workflow
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Caption: Decision tree for optimizing coupling of sterically hindered ortho-tolyl amino acids.
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Case Study: Angiotensin II Antagonists
The validation of 2-Me-Phe (and its tyrosine analogue, 2-Me-Tyr) is best exemplified in the

development of Angiotensin II (Ang II) receptor antagonists.

Native Sequence (Ang II): Asp-Arg-Val-Tyr-Ile-His-Pro-Phe

Modification: Replacement of Phe

or Tyr

with ortho-methyl analogues.

Outcome:

Conformational Lock: The ortho-methyl group restricts the side chain, preventing the

"induced fit" required for receptor activation (agonism) while maintaining binding affinity.

This converts the peptide from an agonist to a potent antagonist.

Stability: The modification significantly increased half-life in plasma by preventing

chymotrypsin-mediated cleavage at the C-terminus.

Key Insight: This demonstrates that ortho-tolyl groups are not just "bulky spacers" but

functional switches that can invert pharmacological activity by freezing specific bioactive

conformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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